molecular formula C22H16ClN3O2 B1671871 Indibulin CAS No. 204205-90-3

Indibulin

货号 B1671871
CAS 编号: 204205-90-3
分子量: 389.8 g/mol
InChI 键: SOLIIYNRSAWTSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indibulin is a novel synthetic small molecule microtubule inhibitor . It destabilizes microtubules and has antitumor activity . It is known to discriminate between highly posttranslationally modified tubulin present in mature neuronal microtubules, and less-modified tubulin present in immature neuronal or nonneuronal microtubules . Indibulin is currently in phase I clinical trials .


Synthesis Analysis

The design and synthesis of new indibulin analogs were carried out to investigate their anti-cancer activity . The target compounds were synthesized in multistep reactions starting with the related indole derivatives .


Molecular Structure Analysis

Indibulin has a molecular formula of C22H16ClN3O2 . It is a synthetic, orally active anti-mitotic agent that binds tubulin .


Chemical Reactions Analysis

Indibulin analogs were synthesized in multistep reactions starting with the related indole derivatives . Some of the compounds show good cytotoxic activity against cancerous cell lines .


Physical And Chemical Properties Analysis

Indibulin has a molecular weight of 389.83 and a molecular formula of C22H16ClN3O2 .

科学研究应用

微管动力学和抗增殖效应

Indibulin,一种合成的微管组装抑制剂,显示出作为抗癌药物的潜力。研究表明,它可以减弱活体乳腺癌细胞中单个微管的动态不稳定性,从而影响有丝分裂过程。它扰乱了MCF-7细胞(一种乳腺癌细胞系)中微管末端的末端结合蛋白的定位。这种扰乱导致了减少的间着丝粒张力,异常纺锤体的形成,有丝分裂检查点蛋白的激活,最终导致有丝分裂停滞,最终导致凋亡介导的细胞死亡。值得注意的是,当与另一种抗癌药物长春碱结合时,indibulin在MCF-7细胞上表现出协同的细胞毒效应,表明在癌症治疗中具有联合治疗的潜力(Kapoor, Srivastava, & Panda, 2018)

固体肿瘤的抗肿瘤活性

在一项临床试验中,indibulin显示出作为口服药物治疗固体肿瘤的有效性。该研究旨在找到最大耐受剂量以及空腹和饱腹条件对其药代动力学的影响。这项试验为了解indibulin在临床环境中的耐受性和潜在治疗剂量提供了宝贵的见解,为其在治疗固体肿瘤中的应用铺平了道路(Kuppens et al., 2007)

转移性乳腺癌的治疗

通过使用一种新型密集剂量方案,评估了indibulin在治疗转移性乳腺癌中的疗效。这项研究旨在优化疗效同时最大限度减少毒性,并包括患有转移性或不可切除的局部晚期乳腺癌的患者。该研究的设计和结果有助于了解在治疗这种特定癌症类型中最佳使用indibulin的方法(Traina et al., 2012)

Indibulin类似物的设计和合成

对Indibulin类似物的设计和合成的研究旨在调查它们的抗癌活性。这种探索对于开发具有潜在更少副作用或改善疗效的新型癌症疗法至关重要。这些类似物的创造和评估扩大了indibulin在癌症治疗中的应用范围(Moghadam et al., 2018)

微管鉴别和神经毒性

Indibulin区分成熟神经元和非神经元微管之间的能力是其研究应用的重要方面。研究发现,indibulin能够区分成熟神经微管中高度修饰的微管和非神经元或不成熟神经微管中较少修饰的微管。这种特性至关重要,因为它有助于解释观察到的indibulin最小神经毒性,与其他微管结合剂如紫杉醇和长春碱不同。了解这种鉴别机制有助于开发具有减少副作用的化疗药物,特别是外周神经病变(Wienecke & Bacher, 2009)

抗血管生成和抗转移特性

Indibulin已显示出临床前的抗血管生成和抗转移活性,表明其作为一种有效的癌症治疗药物的潜力。观察到它在小鼠肿瘤模型中抑制细胞迁移并减少肺转移。Indibulin对人类内皮细胞的细胞毒性以及其抑制内皮管形成的能力进一步支持其抗血管生成的特性。这些发现强调了Indibulin通过多种途径靶向癌症生长和转移的作用,使其成为临床应用的有希望的候选药物(Schwartz et al., 2007)

联合治疗评估

评估Indibulin与其他化疗药物(如卡培他滨)联合应用是一个重要的研究领域。数学建模和临床试验已被用于优化剂量安排,以最大限度地提高疗效并最小化毒性。这些研究对于了解如何有效地将Indibulin整合到现有的化疗方案中以改善患者预后是至关重要的(Lewis et al., 2016)

安全和危害

Indibulin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Indibulin has shown broad antitumor activity and the lack of central and peripheral nervous system toxicity in preclinical studies, making it a promising candidate for development as a cancer treatment . It is currently in phase I clinical trials .

属性

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIIYNRSAWTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174368
Record name Indibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indibulin

CAS RN

204205-90-3
Record name Indibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Indibulin
Reactant of Route 2
Reactant of Route 2
Indibulin
Reactant of Route 3
Reactant of Route 3
Indibulin
Reactant of Route 4
Reactant of Route 4
Indibulin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Indibulin
Reactant of Route 6
Reactant of Route 6
Indibulin

Citations

For This Compound
345
Citations
A Wienecke, G Bacher - Cancer research, 2009 - AACR
… Indibulin has shown potent antitumor activity in preclinical models but seems … indibulin (25). In the present study, the mechanism of action and the absence of neurotoxicity of indibulin …
Number of citations: 87 aacrjournals.org
S Kapoor, S Srivastava, D Panda - Scientific Reports, 2018 - nature.com
… that indibulin dampens the dynamic instability of individual microtubules in live breast cancer cells. Indibulin … Indibulin reduced inter-kinetochoric tension, produced aberrant spindles, …
Number of citations: 28 www.nature.com
G Raab, P Komarnitsky, G Bacher, B Wallner… - Cancer Research, 2007 - AACR
1424 ZIO-301 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid; also called Indibulin and D-24851) is a novel synthetic anti-mitotic agent that binds tubulin, destabilizes …
Number of citations: 4 aacrjournals.org
A Kumari, SS Prassanawar… - ACS Chemical …, 2022 - ACS Publications
… of indibulin to different β-tubulin isotypes. Our molecular docking analysis suggested that indibulin … β-tubulin isotypes on the cytotoxic effects of indibulin, colchicine, and vinblastine in …
Number of citations: 3 pubs.acs.org
E Saeedian Moghadam, E Hamel, Z Shahsavari… - DARU Journal of …, 2019 - Springer
… Among anti-tubulin agents, indibulin was found to cause minimal peripheral neuropathy. Thus far, however, indibulin has not entered clinical usage, caused in part by its poor aqueous …
Number of citations: 9 link.springer.com
ES Moghadam, F Saravani, S Ostad… - Medicinal …, 2019 - ingentaconnect.com
… Indibulin is one of the most potent tubulin polymerization inhibitors with minimal peripheral … With respect to this giant benefit, herein we decided to design and synthesize novel indibulin …
Number of citations: 2 www.ingentaconnect.com
P Kormarnitsky, L Lapierre, B Wallner… - Molecular Cancer …, 2007 - AACR
… mechanistic studies that indibulin affects microtubule-… , indibulin dispersed the apical recycling system throughout the cell, similar to nocodazole. However, unlike nocodazole, indibulin …
Number of citations: 1 aacrjournals.org
RL Oostendorp, PO Witteveen, B Schwartz… - Investigational new …, 2010 - Springer
Indibulin (ZIO-301/D-24851) is an orally applied small molecule with antitumor activity based upon destabilization of microtubule polymerization. The purpose of this phase I study was …
Number of citations: 33 link.springer.com
E Saeedian Moghadam, F Saravani… - Heterocyclic …, 2018 - degruyter.com
… , and this feature distinguishes indibulin from other similar acting compounds. It seems that indibulin has the ability to … Figure 2 Structural changes on indibulin in the current work. …
Number of citations: 17 www.degruyter.com
I Kuppens, PO Witteveen, M Schot… - Investigational new …, 2007 - Springer
… Indibulin is a synthetic small molecule which antitumor … the oral drinking solution of indibulin administered once daily for 14 … This study is continued, evaluating indibulin administered as …
Number of citations: 44 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。